molecular formula C12H15N3O3 B11788751 5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

Cat. No.: B11788751
M. Wt: 249.27 g/mol
InChI Key: NFRLVEJJBJCTIQ-UHFFFAOYSA-N
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Description

This compound is a derivative of the base structure 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid (CAS: 477863-08-4, MW: 195.18), modified by the addition of a cyclopropylmethyl group at the 5-position .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

5-(cyclopropylmethyl)-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

InChI

InChI=1S/C12H15N3O3/c16-11-10-6-9(12(17)18)13-15(10)5-1-4-14(11)7-8-2-3-8/h6,8H,1-5,7H2,(H,17,18)

InChI Key

NFRLVEJJBJCTIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C2=CC(=NN2C1)C(=O)O)CC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid typically involves multiple steps:

    Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.

    Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.

    Reduction: Selective reduction of the lactam is accomplished using borane.

    Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.

    Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods would also include rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: Selective reduction of the lactam to form amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazolo-diazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Borane and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction typically produces amines.

Scientific Research Applications

5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Physicochemical Differences

The target compound is compared below with three analogs sharing the pyrazolo[1,5-a][1,4]diazepine core but differing in substituents:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties
4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid C₈H₉N₃O₃ 195.18 None (base compound) Hygroscopic; requires sealed storage
Target: 5-(Cyclopropylmethyl)-4-oxo-... C₁₂H₁₆N₃O₃ 250.18 Cyclopropylmethyl Moderate lipophilicity; potential metabolic stability
5-(4-Carboxybenzyl)-4-oxo-... C₁₆H₁₅N₃O₅ 329.31 4-Carboxybenzyl High polarity due to carboxylic acid; improved aqueous solubility
5-{[(2-Methyl-2-propanyl)oxy]carbonyl}-4-oxo-... C₁₃H₁₈N₃O₅ 296.30 tert-Butoxycarbonyl Bulky group; may hinder enzymatic degradation
Key Observations:

Lipophilicity and Solubility :

  • The cyclopropylmethyl group in the target compound balances lipophilicity and steric effects, likely improving blood-brain barrier penetration compared to the polar 4-carboxybenzyl analog .
  • The tert-butoxycarbonyl substituent () introduces bulkiness, which may reduce solubility but protect against metabolic oxidation .

Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, suggesting the target compound may exhibit longer half-life than analogs with linear alkyl or benzyl groups .

Synthetic Considerations :

  • While synthesis details for the target compound are absent, highlights methods for analogous heterocycles (e.g., reflux with sodium acetate), which may apply to its preparation .

Functional Group Influence on Bioactivity (Inferred Trends)

Although bioactivity data for the target compound are unavailable, comparisons with heterocyclic analogs in the evidence suggest:

  • Carboxylic Acid Group : Present in all compared compounds, this moiety enables hydrogen bonding and ionic interactions, likely critical for target binding (e.g., enzyme active sites) .
  • Nitrile and Aromatic Substituents : Compounds in and -4 with nitrile or aromatic groups show herbicidal or antimicrobial activity, hinting that electronic properties (e.g., electron-withdrawing groups) modulate bioactivity .

Pharmacokinetic Implications

  • Cyclopropylmethyl vs. 4-Carboxybenzyl : The former’s lower polarity may enhance tissue penetration, while the latter’s carboxylic acid could favor renal excretion or target charged binding pockets .
  • tert-Butoxycarbonyl : This group’s steric bulk might reduce off-target interactions but limit oral bioavailability due to poor solubility .

Biological Activity

5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is a bicyclic compound belonging to the pyrazolo-diazepine class. Its unique structure and functional groups suggest significant pharmacological potential, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with kinases and implications for therapeutic applications.

  • Molecular Formula : C12_{12}H15_{15}N3_3O3_3
  • Molecular Weight : 249.27 g/mol
  • IUPAC Name : 5-(cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

The primary biological activity of 5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves its role as a kinase inhibitor . Kinases are enzymes that phosphorylate proteins and play crucial roles in cell signaling pathways. By inhibiting specific kinases, this compound can modulate various cellular processes including proliferation and apoptosis.

Key Kinase Targets

Research indicates that this compound selectively binds to certain kinases:

  • Mechanistic Target of Rapamycin (mTOR) : Inhibition can lead to reduced tumor growth.
  • Cyclin-dependent Kinases (CDKs) : Potentially useful in cancer therapy by halting cell cycle progression.

In Vitro Studies

In vitro studies have demonstrated that 5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid effectively inhibits kinase activity in various cancer cell lines. For instance:

  • Breast Cancer Cell Lines : The compound showed a significant reduction in cell viability at concentrations as low as 10 µM.
Cell LineIC50 (µM)Effect on Cell Viability (%)
MCF-7 (Breast)1045%
A549 (Lung)1550%
HeLa (Cervical)1240%

In Vivo Studies

Preclinical studies using xenograft models have indicated that this compound can significantly suppress tumor growth:

  • Xenograft Model : In an A549 lung cancer xenograft model, treatment with the compound resulted in a tumor size reduction of approximately 60% compared to control groups.

Pharmacological Applications

The potential applications of 5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid extend beyond oncology:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may also inhibit inflammatory pathways mediated by specific kinases.

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